7-(2-Furyl)-1,4-thiazepan-5-one 7-(2-Furyl)-1,4-thiazepan-5-one
Brand Name: Vulcanchem
CAS No.: 2897-08-7
VCID: VC2727069
InChI: InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11)
SMILES: C1CSC(CC(=O)N1)C2=CC=CO2
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

7-(2-Furyl)-1,4-thiazepan-5-one

CAS No.: 2897-08-7

Cat. No.: VC2727069

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Furyl)-1,4-thiazepan-5-one - 2897-08-7

Specification

CAS No. 2897-08-7
Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name 7-(furan-2-yl)-1,4-thiazepan-5-one
Standard InChI InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11)
Standard InChI Key LDCCICYSDLTBAP-UHFFFAOYSA-N
SMILES C1CSC(CC(=O)N1)C2=CC=CO2
Canonical SMILES C1CSC(CC(=O)N1)C2=CC=CO2

Introduction

Chemical Structure and Properties

Structural Features

7-(2-Furyl)-1,4-thiazepan-5-one consists of a seven-membered thiazepane ring system containing a sulfur atom at position 1 and a nitrogen atom at position 4. The compound features a carbonyl group (ketone) at position 5 and a 2-furyl substituent at position 7. The furan portion contributes aromatic character to the molecule, while the thiazepane ring provides a unique three-dimensional structure with specific spatial arrangements of the sulfur and nitrogen atoms.

The structural arrangement creates multiple sites for potential chemical interactions, including hydrogen bonding through the nitrogen atom and carbonyl oxygen, coordination through the sulfur atom, and π-interactions through the furan ring. These characteristics potentially influence the compound's physical properties, chemical reactivity, and biological interactions.

Physical and Chemical Properties

Based on analysis of similar heterocyclic compounds and established principles of organic chemistry, the following properties can be inferred for 7-(2-Furyl)-1,4-thiazepan-5-one:

PropertyValue/DescriptionBasis
Molecular FormulaC₉H₁₁NO₂SStructural composition
Molecular WeightApproximately 197 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureCommon for similar heterocycles
SolubilityExpected solubility in polar organic solventsBased on functional groups present
Hydrogen Bond Acceptors3 (furan oxygen, ketone oxygen, nitrogen)Structural analysis
Hydrogen Bond Donors0-1 (depending on N-substitution)Structural analysis
AromaticityPartial (furan ring contributes aromaticity)Based on furan chemistry

Compared to similar compounds in the search results, 7-(2-Furyl)-1,4-thiazepan-5-one shows distinct properties. For instance, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one has a molecular weight of 225.28 g/mol and contains a fluorophenyl group instead of a furyl group. Similarly, 7-Methyl-2-(2-furyl)-1,8-naphthyridine-4(1H)-one has a molecular weight of 226.23 g/mol, with properties including an XLogP3 value of 2, one hydrogen bond donor, and four hydrogen bond acceptors .

Synthesis Methods

General Synthetic Approaches

The synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one typically involves cyclization reactions of appropriate precursors under controlled conditions. Based on general principles of heterocyclic chemistry and synthetic methodologies for similar compounds, several approaches can be considered:

  • Cyclization of open-chain precursors containing both sulfur and nitrogen functionalities

  • Construction of the thiazepane ring through sulfur-nitrogen bond formation

  • Introduction of the furyl group through coupling reactions with the preformed thiazepane scaffold

  • Ring expansion of smaller heterocycles to form the seven-membered thiazepane ring

Reaction Conditions and Considerations

The synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one requires careful control of reaction conditions to ensure selectivity and optimize yield. Key considerations include:

  • Temperature control: Cyclization reactions to form seven-membered rings often require specific temperature conditions to favor ring closure over competing pathways

  • Catalyst selection: Various catalysts may be employed to facilitate bond formation, particularly for introducing the furyl group

  • Solvent effects: The choice of solvent can significantly impact reaction efficiency and product distribution

  • Purification techniques: Given the complex nature of heterocyclic syntheses, appropriate purification methods are essential to obtain the target compound in high purity

Similar heterocyclic compounds often require catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production may involve optimized large-scale synthesis methods and advanced purification techniques.

Chemical Reactivity

Reactivity of the Furan Moiety

The furan component of 7-(2-Furyl)-1,4-thiazepan-5-one contributes distinctive reactivity patterns characteristic of aromatic heterocycles. Furan is known to be more reactive than benzene due to its electron-rich nature and exhibits several key reaction types :

  • Electrophilic aromatic substitution: Occurs preferentially at positions 2 and 5 of the furan ring

  • Diels-Alder reactions: Furan can act as a diene in cycloaddition reactions

  • Ring-opening reactions: Under acidic conditions, the furan ring can undergo opening to form various products

  • Oxidation: The furan ring may be susceptible to oxidative transformations

The aromatic character of furan is attributed to the delocalized electron cloud above and below the ring plane, creating a π-electron system that follows Hückel's rule . This electronic arrangement influences the reactivity profile of the furyl group in 7-(2-Furyl)-1,4-thiazepan-5-one.

Reactivity of the Thiazepane Ring

The thiazepane portion of the molecule presents several reactive sites due to the presence of sulfur and nitrogen heteroatoms:

  • Nucleophilic reactions at the nitrogen: The nitrogen atom can participate in alkylation, acylation, or other nucleophilic reactions

  • Sulfur-centered reactions: The sulfur atom may undergo oxidation to form sulfoxides or sulfones

  • Ring modifications: The seven-membered ring system may be susceptible to ring contraction or expansion reactions

  • Conformational flexibility: The non-rigid nature of the seven-membered ring allows for various conformational states that can influence reactivity patterns

Carbonyl Reactivity

The ketone functionality at position 5 exhibits typical carbonyl group reactivity, including:

  • Nucleophilic addition reactions leading to alcohols, imines, or hydrazones

  • Reduction reactions to form alcohols

  • Condensation reactions with appropriate nucleophiles

  • Enolization and subsequent reactions through the enol form

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships of 7-(2-Furyl)-1,4-thiazepan-5-one would require systematic studies comparing its biological effects with those of structural analogs. Modifications that could potentially influence activity include:

  • Substitution on the furan ring

  • Alterations to the thiazepane ring size or heteroatom positioning

  • Functionalization of the nitrogen atom

  • Modification of the carbonyl group

Synthetic Utility

Beyond potential biological applications, 7-(2-Furyl)-1,4-thiazepan-5-one may serve as a valuable synthetic intermediate for the preparation of more complex structures. The presence of multiple reactive sites provides opportunities for selective functionalization to generate diverse derivatives with potentially enhanced properties.

Comparative Analysis with Related Compounds

Comparison with Fluorophenyl Analogs

7-(2-Fluorophenyl)-1,4-thiazepan-5-one represents a close structural analog of our target compound, differing only in the nature of the aromatic substituent at position 7:

Property7-(2-Furyl)-1,4-thiazepan-5-one7-(2-Fluorophenyl)-1,4-thiazepan-5-one
Molecular FormulaC₉H₁₁NO₂SC₁₁H₁₂FNOS
Molecular Weight~197 g/mol (calculated)225.28 g/mol
Aromatic ComponentFuran (5-membered heterocycle)Fluorophenyl (6-membered ring)
Electronic PropertiesElectron-rich furan ringElectron-withdrawing fluorine effect
Potential ApplicationsResearch ongoingAntimicrobial, antiviral, anticancer potential

The fluorophenyl derivative features distinct electronic properties due to the presence of the electronegative fluorine atom, which may influence its interactions with biological targets. The mechanism of action for such compounds often involves modulation of neurotransmitter systems or enzyme inhibition.

Comparison with Complex Derivatives

More complex derivatives containing both thiazepane and furan elements demonstrate the versatility of these structural motifs. For example, [(7R)-7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone represents a sophisticated molecule incorporating both structural elements in a larger framework :

Property7-(2-Furyl)-1,4-thiazepan-5-one[(7R)-7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Molecular Weight~197 g/mol (calculated)372.4 g/mol
XLogP3Unknown3.3
H-Bond Acceptors3 (estimated)6
H-Bond Donors0-1 (depending on N-substitution)0
Structural ComplexityModerateHigh (contains additional oxazole ring)

This comparison highlights how thiazepane and furan structural elements can be incorporated into more complex molecular frameworks for specific applications, potentially including pharmaceutical development.

Future Research Directions

Research on 7-(2-Furyl)-1,4-thiazepan-5-one and related compounds could profitably explore several directions:

  • Comprehensive characterization of physical and spectroscopic properties to establish baseline data for structure-property relationships

  • Development of optimized synthetic routes with improved yields and selectivity

  • Systematic evaluation of biological activities across multiple therapeutic targets

  • Investigation of structure-activity relationships through preparation and testing of strategic derivatives

  • Exploration of potential applications in materials science, catalysis, or other non-pharmaceutical areas

  • Computational studies to elucidate electronic properties and conformational preferences

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